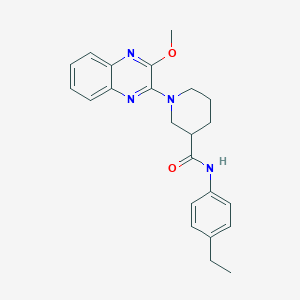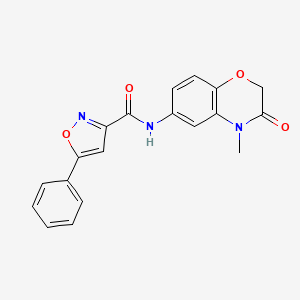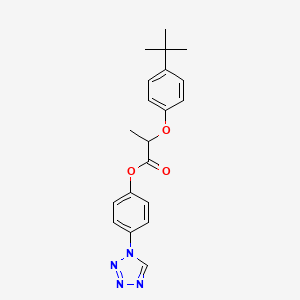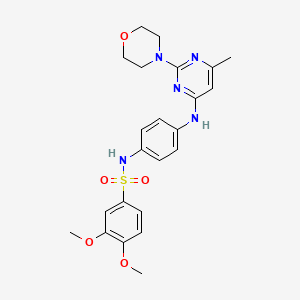![molecular formula C22H19N5 B11322362 8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322362.png)
8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-ジメチル-2-(2-メチルフェニル)-7-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、トリアゾロピリミジン類に属する複素環式化合物です。
準備方法
合成経路と反応条件
8,9-ジメチル-2-(2-メチルフェニル)-7-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの合成は、通常、エナミノニトリルとベンゾヒドラジドをマイクロ波照射下で用いる方法で行われます。 この方法は、触媒フリーで添加剤フリーであるため、環境に優しいアプローチです。 反応は、トランスアミド化機構を経て進行し、その後、ニトリルとの求核付加とそれに続く縮合によって目的物が得られます .
工業生産方法
化学反応の分析
反応の種類
8,9-ジメチル-2-(2-メチルフェニル)-7-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって対応するケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .
科学研究への応用
8,9-ジメチル-2-(2-メチルフェニル)-7-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、いくつかの科学研究に応用されています。
医薬品化学: この化合物は、CDK2阻害剤としての可能性について研究されており、癌治療の標的として魅力的です。
科学的研究の応用
8,9-dimethyl-2-(2-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Biological Research: It exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: These compounds have applications in material sciences due to their unique structural properties.
作用機序
8,9-ジメチル-2-(2-メチルフェニル)-7-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンの作用機序は、特定の分子標的と経路との相互作用を含みます。 例えば、CDK2阻害剤として、CDK2/サイクリンA2複合体を標的にし、癌細胞における細胞周期進行の阻害とアポトーシスの誘導につながります .
類似化合物との比較
類似化合物
- ピラゾロ[3,4-d]ピリミジン
- ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン
- 1,2,4-トリアゾロ[1,5-a]ピリジン
独自性
8,9-ジメチル-2-(2-メチルフェニル)-7-フェニル-7H-ピロロ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジンは、その特定の構造特徴と、それが示す幅広い生物学的活性により、ユニークなものです。
特性
分子式 |
C22H19N5 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
11,12-dimethyl-4-(2-methylphenyl)-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H19N5/c1-14-9-7-8-12-18(14)20-24-22-19-15(2)16(3)27(17-10-5-4-6-11-17)21(19)23-13-26(22)25-20/h4-13H,1-3H3 |
InChIキー |
IHFKANISJGYJDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11322280.png)

![N-[4-(diethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11322282.png)



![2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11322318.png)
![2-methyl-4-{4-methyl-3-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322331.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11322336.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11322339.png)
![N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11322346.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11322347.png)
![N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11322354.png)
![5-ethyl-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11322372.png)
